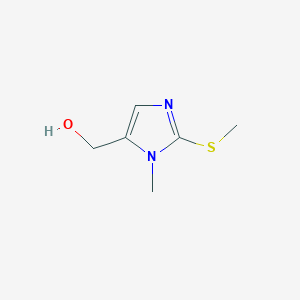

(3-Methyl-2-methylsulfanylimidazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Methyl-2-methylsulfanylimidazol-4-yl)methanol, also known as MIM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MIM is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.

Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

- N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes: Methanol acts as both a C1 synthon and H2 source in selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This process tolerates various amines and allows for the synthesis of pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization, showcasing methanol's synthetic value in organic synthesis (Sarki et al., 2021).

Material Science

- Nanoscale Zeolitic Imidazolate Frameworks (ZIFs): The synthesis of well-shaped nanocrystals of ZIF-8, a type of zeolitic imidazolate framework, is achieved by reacting Zn(NO3)2·6H2O with an excess of 2-methylimidazole in methanol at room temperature. This method yields nanocrystals with a narrow size distribution, highlighting the utility of methanol and imidazole derivatives in the preparation of microporous materials (Cravillon et al., 2009).

Biofuels and Renewable Energy

- Transesterification for Biodiesel Production: The ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO4]) is utilized as both a solvent and acid catalyst for in-situ extractive transesterification of wet Nannochloropsis with methanol. This process demonstrates an efficient and economic approach for biodiesel production, showcasing the role of imidazole-based ionic liquids in renewable energy technologies (Sun et al., 2017).

Biotechnology

- Methanol Utilization in Escherichia coli for Specialty Chemical Production: Engineering E. coli to utilize methanol via the NAD-dependent methanol dehydrogenase from Bacillus stearothermophilus demonstrates the organism's conversion of methanol into biomass components. This establishes a foundation for using methanol as a substrate in microbial biotechnology for producing chemicals and fuels (Whitaker et al., 2017).

Propiedades

IUPAC Name |

(3-methyl-2-methylsulfanylimidazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-8-5(4-9)3-7-6(8)10-2/h3,9H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGNXGJXVXAVGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)

![1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2654006.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2654007.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2654008.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2654012.png)

![2-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2654014.png)

![4-((2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2654016.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B2654017.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2654021.png)